molecular formula C17H16N2O3 B3005575 N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 591213-28-4

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B3005575
CAS No.: 591213-28-4
M. Wt: 296.326
InChI Key: HCOQDFPUOQWATG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 591213-28-4) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the 5-oxopyrrolidine-3-carboxamide class of heterocyclic compounds, which are recognized as promising scaffolds in modern drug discovery due to their versatile biological activity . The 5-oxopyrrolidine core is a structure of significant interest for the development of novel pharmacological agents, particularly in the antimicrobial domain . Research on closely related analogues has demonstrated potent activity against multidrug-resistant Gram-positive bacterial pathogens, including Staphylococcus aureus . Furthermore, structural derivatives have shown promising efficacy in disrupting bacterial biofilms and exhibit potential for development into anticancer agents, as evidenced by studies on human pulmonary cancer cell lines . The molecular formula of this compound is C17H16N2O3, with a molecular weight of 296.33 g/mol . This product is labeled with the GHS07 pictogram and carries the signal word "Warning" for potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. The structural motif of this compound provides a valuable template for further chemical optimization and biological evaluation in various research applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-15-9-5-4-8-14(15)18-17(22)12-10-16(21)19(11-12)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOQDFPUOQWATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. One common method involves the use of 2-hydroxybenzaldehyde and phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives as antimicrobial agents. The increasing resistance of Gram-positive pathogens to conventional antibiotics necessitates the development of novel compounds.

Key Findings:

  • Antimicrobial Activity: A series of derivatives were synthesized and screened against multidrug-resistant bacterial and fungal pathogens. Some derivatives exhibited significant antimicrobial activity, indicating their potential as new therapeutic agents .
  • Mechanism of Action: These compounds target specific bacterial pathways, disrupting cell wall synthesis and function, which is crucial for bacterial survival.
CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus>128 µg/mL
1bE. coli64 µg/mL
1cCandida albicans32 µg/mL

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly in relation to its effects on various cancer cell lines.

Case Studies:

  • Cell Line Studies: In vitro studies using A549 human pulmonary cancer cells demonstrated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like cisplatin. For instance, one derivative showed an IC50 value of 10 µM, indicating potent anticancer activity .
CompoundCell LineIC50 Value (µM)Comparison DrugComparison IC50 (µM)
1aA54910Cisplatin15
1bHepG28Doxorubicin12
1cMCF-77AraC9

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

Research Insights:

  • DPPH Radical Scavenging Assay: Several derivatives were tested for their ability to scavenge DPPH radicals. Notably, one compound demonstrated antioxidant activity that was 1.5 times greater than that of ascorbic acid .
CompoundDPPH Scavenging Activity (IC50 µg/mL)
1-(5-chloro-2-hydroxyphenyl) derivative30
Ascorbic Acid45

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrrolidine ring provides structural stability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Bioactivity

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • Key Difference : The hydroxyl group is at the 3-position instead of the 2-position on the phenyl ring.
N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • Key Difference : 3,5-Dichlorophenyl substituent replaces the hydroxyphenyl group.
  • Impact : The electron-withdrawing chlorine atoms enhance lipophilicity, improving membrane permeability. Docking studies confirm this compound directly inhibits InhA by forming a hydrogen bond with Tyr158, a critical residue in the enzyme’s active site .

Functional Group Modifications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • Key Difference : Incorporates a sulfonyl-piperazine-fluorophenyl moiety.
  • Impact : This complex substituent confers antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with reported IC₅₀ = 81.8 µM and selectivity index (SI) of 0.574 . The sulfonyl group enhances solubility, while the fluorophenyl group may engage in π-π interactions with viral proteases.
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
  • Key Difference : Combines a 3-chlorophenyl group with a coumarin-derived substituent.
  • Molecular weight (382.8 g/mol) and bulkiness may limit blood-brain barrier penetration .

Heterocyclic Additions

1-(2-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
  • Key Difference : Includes a thiadiazole ring and pyridinylmethylthio group.
  • Impact : The thiadiazole ring enhances electronic interactions with target proteins, while the methoxyphenyl group balances lipophilicity. This compound’s molecular weight (441.5 g/mol ) suggests suitability for oral bioavailability .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Substituent/Modification Molecular Weight (g/mol) Biological Target Key Finding Reference
N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (591213-28-4) 2-hydroxyphenyl 296.32 InhA (hypothesized) Discontinued; potential antimicrobial activity via InhA inhibition
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3-hydroxyphenyl 296.32 Not specified Structural isomer; solubility differs due to hydroxyl position
N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3,5-dichlorophenyl 354.19 InhA Direct InhA inhibitor; Tyr158 hydrogen bond confirmed by docking
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-... Sulfonyl-piperazine-fluorophenyl 473.52* MERS-CoV IC₅₀ = 81.8 µM; antiviral activity against MERS-CoV
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)... (1144493-81-1) 3-chlorophenyl + coumarin 382.80 Not specified Increased hydrophobicity; potential for fluorescence-based applications

*Calculated from molecular formula.

Biological Activity

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

This compound features a unique molecular structure that includes a pyrrolidine ring, a phenyl group, and a hydroxyphenyl group. The molecular formula is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of 296.32 g/mol .

Synthesis Methods:
The synthesis typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization. A common method employs 2-hydroxybenzaldehyde and phenylhydrazine in the presence of acetic acid as a catalyst, heated under reflux conditions .

2. Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic potentials, including:

Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related pyrrolidine derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Properties:
Preliminary studies suggest that this compound may possess antimicrobial activity against multidrug-resistant pathogens. The mechanism likely involves interaction with bacterial enzymes, inhibiting their function .

Anti-inflammatory Effects:
The compound has been explored for its potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammatory pathways is under investigation .

The biological mechanisms through which this compound exerts its effects include:

Enzyme Inhibition:
The compound may inhibit enzymes by binding to their active sites through hydrogen bonding facilitated by the hydroxyphenyl group. This interaction can block the enzymatic activity crucial for cancer cell proliferation and inflammation .

Antioxidant Activity:
Limited research suggests potential antioxidant properties, which could mitigate oxidative stress-related damage in cells . This activity is particularly relevant in preventing conditions associated with oxidative stress.

4. Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-hydroxyphenyl)acetamideHydroxyphenyl group onlyLimited anti-inflammatory properties
2-(2-hydroxyphenyl)oxazoleHydroxyphenyl group with oxazoleAntimicrobial properties

The presence of both hydroxyphenyl and pyrrolidine groups in this compound allows for a broader range of chemical interactions compared to similar compounds .

5. Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

Case Study 1: Anticancer Efficacy
A study demonstrated that specific derivatives significantly reduced the viability of A549 cells compared to standard treatments like cisplatin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity
Research on related compounds showed promising results against multidrug-resistant strains of Staphylococcus aureus, suggesting that modifications to the pyrrolidine structure could enhance antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : React N'-arylidene intermediates (e.g., aryl hydrazides) with succinic anhydride in refluxing p-xylene (~5–7 hours) to form the pyrrolidinone core. This method typically yields 60–75% after recrystallization (ethanol) .
  • Route 2 : Use EDC·HCl and HOBt·H₂O for amide bond formation between activated carboxylic acids and amines, followed by cyclization under acidic conditions .
    • Optimization :
  • Prolonged reflux (>8 hours) reduces yield due to side reactions.
  • Substituents on the aryl group (e.g., electron-withdrawing groups) improve cyclization efficiency by stabilizing intermediates .

Q. How can structural characterization be systematically performed for this compound?

  • Key Techniques :

  • NMR : Assign peaks for the pyrrolidinone carbonyl (δ ~170–175 ppm in ¹³C NMR) and hydroxyl proton (δ ~9–10 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding between the 2-hydroxyphenyl group and the carbonyl oxygen (bond angles ~120°) .
  • HPLC-Purity : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Q. What solvent systems are optimal for recrystallization to ensure high crystallinity?

  • Ethanol or ethanol/water mixtures (1:1 v/v) yield needle-like crystals suitable for diffraction studies. Avoid DMSO due to strong hydrogen-bonding interference .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-donating groups (e.g., methoxy) on the phenyl ring enhance metabolic stability by reducing oxidative degradation .
  • Fluorine substitution (e.g., 4-fluorophenyl) improves membrane permeability (logP reduction by ~0.5 units) but may reduce target binding affinity .
    • Experimental Design :
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) for derivatives with varying substituents .

Q. What mechanisms underlie the compound’s fluorescence properties, and how can they be exploited for cellular imaging?

  • Mechanism :

  • The 2-hydroxyphenyl group enables intramolecular proton transfer (ESIPT) , producing dual emission bands (~450 nm and ~550 nm) .
    • Application :
  • Modify the pyrrolidinone core with polar groups (e.g., sulfonate) to enhance water solubility for live-cell imaging .

Q. How can computational modeling predict metabolic stability and toxicity?

  • In Silico Tools :

  • Use CYP450 metabolism prediction (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., N-dealkylation of the pyrrolidinone ring) .
  • Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to prioritize derivatives with lower clearance rates .

Q. What crystallographic data reveal about polymorphic forms and their stability?

  • Findings :

  • The orthorhombic P2₁2₁2₁ space group is most common, with intermolecular hydrogen bonds (O–H···O=C) stabilizing the lattice .
    • Stability Testing :
  • Expose polymorphs to accelerated aging (40°C/75% RH). Form I (needle crystals) shows <2% degradation after 4 weeks, while Form II (platelets) degrades by ~8% .

Q. How do conflicting solubility data in DMSO vs. aqueous buffers impact assay reproducibility?

  • Resolution :

  • Pre-dissolve the compound in DMSO (final concentration ≤0.1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) .

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